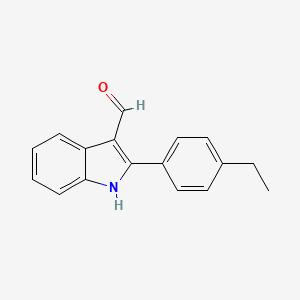

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-2-12-7-9-13(10-8-12)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCFKXRZUZSAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Derivatization of 2 4 Ethylphenyl 1h Indole 3 Carbaldehyde

Reactivity of the Aldehyde Moiety at C3

The carbaldehyde group at the C3 position is a focal point for numerous chemical transformations, including condensation, reduction, oxidation, and nucleophilic addition reactions. These reactions provide powerful tools for extending the molecular framework and introducing new functional groups.

Condensation Reactions of the Carbaldehyde Group

Condensation reactions involving the C3-carbaldehyde are fundamental for creating new carbon-carbon double bonds, leading to a variety of α,β-unsaturated derivatives. Key among these are the Knoevenagel and Wittig reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine (B6355638) or triethylamine (B128534). amazonaws.com This reaction readily converts the aldehyde into a new olefinic derivative. acgpubs.org A variety of active methylene compounds can be employed, leading to diverse products. acgpubs.orgresearchgate.net

Table 1: Representative Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst/Solvent | Resulting Product Structure (Derivative of 2-(4-ethylphenyl)-1H-indole) |

|---|---|---|

| Malononitrile | Piperidine/Ethanol (B145695) | 3-(2,2-dicyanovinyl)-2-(4-ethylphenyl)-1H-indole |

| Ethyl cyanoacetate | Piperidine/Acetic Acid | Ethyl 2-cyano-3-(2-(4-ethylphenyl)-1H-indol-3-yl)acrylate |

| Nitromethane | Ammonium (B1175870) Acetate | 2-(4-ethylphenyl)-3-(2-nitrovinyl)-1H-indole |

| Barbituric acid | Piperidine/Ethanol | 5-((2-(4-ethylphenyl)-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

The Wittig reaction provides another essential method for converting the aldehyde into an alkene. masterorganicchemistry.com This reaction utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent. wikipedia.orgorganic-chemistry.org The nature of the ylide—stabilized or non-stabilized—influences the stereochemistry of the resulting alkene. organic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org

Table 2: Examples of Wittig Olefination Reactions

| Wittig Reagent (Ylide) | Expected Alkene Product (Derivative of 2-(4-ethylphenyl)-1H-indole) | Ylide Type |

|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(4-ethylphenyl)-3-vinyl-1H-indole | Non-stabilized |

| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(2-(4-ethylphenyl)-1H-indol-3-yl)acrylate | Stabilized |

| Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | 2-(4-ethylphenyl)-3-styryl-1H-indole | Semi-stabilized |

Reduction and Oxidation Reactions of the C3-Carbaldehyde

The oxidation state of the C3-carbaldehyde can be readily modified. Reduction of the aldehyde group furnishes the corresponding primary alcohol, while oxidation yields a carboxylic acid.

Reduction to [2-(4-ethylphenyl)-1H-indol-3-yl]methanol is typically achieved using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and effective reagent for this transformation, converting the aldehyde to a primary alcohol. libretexts.orgyoutube.commasterorganicchemistry.com

Oxidation of the aldehyde to 2-(4-ethylphenyl)-1H-indole-3-carboxylic acid can be accomplished with various oxidizing agents. Aldehyde oxidases, which are molybdenum-containing enzymes, are known to catalyze the conversion of aldehydes to their corresponding carboxylic acids in biological systems. nih.gov In a laboratory setting, reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder oxidants like silver oxide (Ag₂O) can be employed for this purpose. organic-chemistry.org

Table 3: Reduction and Oxidation of the C3-Carbaldehyde

| Transformation | Typical Reagents and Conditions | Product Name |

|---|---|---|

| Reduction | NaBH₄, Methanol, Room Temperature | [2-(4-ethylphenyl)-1H-indol-3-yl]methanol |

| Oxidation | KMnO₄, Acetone/Water, 0 °C to Room Temperature | 2-(4-ethylphenyl)-1H-indole-3-carboxylic acid |

Nucleophilic Addition Reactions to the Aldehyde Group

The electrophilic carbon of the C3-carbaldehyde is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents, are frequently used to form new carbon-carbon bonds, leading to secondary alcohols upon workup. libretexts.org

The reaction of 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde with a Grignard reagent (R-MgX) results in the formation of a new secondary alcohol where the 'R' group from the Grignard reagent is attached to the carbinol carbon. libretexts.orgnih.gov This reaction significantly expands the structural diversity of accessible derivatives. It is important to note that the acidic N-H proton of the indole (B1671886) will react with the Grignard reagent first; therefore, at least two equivalents of the Grignard reagent are required, or the indole nitrogen must be protected prior to the addition. semanticscholar.org

Table 4: Nucleophilic Addition of Grignard Reagents

| Grignard Reagent | Product Name (after acidic workup) |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(2-(4-ethylphenyl)-1H-indol-3-yl)ethan-1-ol |

| Phenylmagnesium bromide (PhMgBr) | (2-(4-ethylphenyl)-1H-indol-3-yl)(phenyl)methanol |

| Vinylmagnesium bromide (CH₂=CHMgBr) | 1-(2-(4-ethylphenyl)-1H-indol-3-yl)prop-2-en-1-ol |

Transformations Involving the Indole Nitrogen (N1 Position)

The indole nitrogen possesses a reactive proton that can be substituted through various reactions, including alkylation, acylation, and sulfonylation. These transformations not only modify the compound's properties but are also crucial for protecting the N-H group during other synthetic steps.

N-Alkylation and N-Acylation Strategies

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. A standard method employs a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide). rsc.orgresearchgate.net

N-Acylation introduces an acyl group to the N1 position, forming an N-acylindole. This is commonly achieved by reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine or pyridine. derpharmachemica.comresearchgate.net This reaction is often used to protect the indole nitrogen.

Table 5: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Base/Solvent | Product Name |

|---|---|---|---|

| N-Alkylation | Ethyl Iodide (CH₃CH₂I) | NaH/DMF | 1-ethyl-2-(4-ethylphenyl)-1H-indole-3-carbaldehyde |

| N-Alkylation | Benzyl Bromide (BnBr) | K₂CO₃/Acetonitrile | 1-benzyl-2-(4-ethylphenyl)-1H-indole-3-carbaldehyde |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine/THF | 1-acetyl-2-(4-ethylphenyl)-1H-indole-3-carbaldehyde |

| N-Acylation | Benzoyl Chloride (PhCOCl) | Pyridine | 1-benzoyl-2-(4-ethylphenyl)-1H-indole-3-carbaldehyde |

N-Sulfonylation and Related Functionalizations

N-Sulfonylation is a robust method for protecting the indole nitrogen, rendering it less nucleophilic and stable to a wider range of reaction conditions. The reaction typically involves treating the indole with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, in the presence of a base. researchgate.net For instance, the N-sulfonylation of 2-methylindole-3-carboxaldehyde (B1346904) has been successfully performed using benzenesulfonyl chloride and aqueous sodium hydroxide (B78521) in a two-phase system with a phase-transfer catalyst. researchgate.net This methodology is directly applicable to the 2-(4-ethylphenyl) analogue.

Table 6: N-Sulfonylation of the Indole Nitrogen

| Sulfonylating Agent | Base/Conditions | Product Name |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | NaOH (aq), Tetrabutylammonium hydrogensulfate, Benzene (B151609) | 2-(4-ethylphenyl)-1-(tosyl)-1H-indole-3-carbaldehyde |

| Benzenesulfonyl chloride (BsCl) | NaOH (aq), Tetrabutylammonium hydrogensulfate, Benzene | 1-(benzenesulfonyl)-2-(4-ethylphenyl)-1H-indole-3-carbaldehyde |

Palladium-Catalyzed C-H and N-H Functionalization

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, enabling the selective formation of carbon-carbon and carbon-heteroatom bonds. doaj.org For the this compound scaffold, the primary sites for such functionalization are the N-H bond of the indole ring and the various C-H bonds. While the C2 and C3 positions are substituted, the indole nitrogen remains a reactive site for palladium-catalyzed processes.

The functionalization can be directed toward either C-H or N-H bonds depending on the reaction conditions, such as the choice of catalyst, base, and solvent. nih.govbeilstein-journals.org For N-H functionalization, reactions typically involve the use of a palladium catalyst in combination with a suitable base to deprotonate the indole nitrogen, forming a nucleophilic indolide species. This intermediate can then react with various coupling partners. For instance, palladium-catalyzed N-arylation or N-alkenylation can be achieved, providing a route to N-substituted indole derivatives. The choice between N-H and C-H functionalization is often controlled by the specific catalytic system employed; some conditions favor the deprotonation and subsequent reaction at the nitrogen atom, while others promote the activation of C-H bonds. nih.gov

Table 1: Potential Palladium-Catalyzed N-H Functionalization Reactions

| Coupling Partner | Catalyst System (Example) | Product Type |

| Aryl Halide (e.g., Iodobenzene) | Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | N-Aryl Indole |

| Vinyl Halide (e.g., Vinyl Bromide) | PdCl₂(MeCN)₂, Base (e.g., Na₂CO₃) | N-Vinyl Indole |

| Alkyne | Pd(OAc)₂, Ligand, Oxidant | N-Alkynyl Indole |

Modifications and Functionalizations at the 2-Phenyl Substituent

The 4-ethylphenyl group at the C2 position of the indole offers additional opportunities for structural diversification. Both the aromatic ring and the ethyl side-chain can be selectively functionalized.

The ethylphenyl ring is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for modifying aromatic systems. wikipedia.org The ethyl group is an activating, ortho-, para- directing substituent. Since the para position is occupied by the bond to the indole nucleus, electrophilic attack is directed to the two equivalent ortho positions (C3' and C5'). Standard electrophilic substitution reactions can be employed to introduce a variety of functional groups onto this ring. masterorganicchemistry.com The reaction proceeds via a positively charged intermediate known as an arenium ion or sigma complex, which then re-aromatizes by losing a proton. masterorganicchemistry.com

Table 2: Examples of Electrophilic Aromatic Substitution on the Ethylphenyl Ring

| Reaction | Reagents (Example) | Electrophile (E⁺) | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 2-(4-ethyl-3-nitrophenyl)-1H-indole-3-carbaldehyde |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 2-(3-bromo-4-ethylphenyl)-1H-indole-3-carbaldehyde |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | 2-(3-acetyl-4-ethylphenyl)-1H-indole-3-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(4-ethyl-3-sulfophenyl)-1H-indole-3-carbaldehyde |

The ethyl group itself can be chemically modified, most commonly at the benzylic position (the carbon atom attached to the aromatic ring). This position is activated towards radical reactions and oxidation due to the stability of the resulting benzylic radical or carbocation intermediates.

One common transformation is benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This selectively introduces a bromine atom at the benzylic position, creating a reactive handle for subsequent nucleophilic substitution reactions. Alternatively, oxidation of the ethyl group can be achieved. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the ethyl group to a carboxylic acid, while milder conditions might yield a ketone (acetophenone derivative). The 2-phenylindole (B188600) moiety has been explored for various biological activities, and modifications to side chains are a common strategy to modulate these properties. nih.gov

Table 3: Potential Functionalizations of the Ethyl Side-Chain

| Reaction Type | Reagents (Example) | Resulting Functional Group |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 1-(4-(1-bromoethyl)phenyl) |

| Oxidation (Strong) | KMnO₄, heat | 1-(4-carboxyphenyl) |

| Oxidation (Milder) | CrO₃, Acetic Acid | 1-(4-acetylphenyl) |

Regioselective Functionalization of the Indole Nucleus (C4, C5, C6, C7 Positions)

While the C2 and C3 positions of the indole are highly reactive, achieving selective functionalization at the C4, C5, C6, and C7 positions of the benzene portion of the indole (the benzenoid ring) is a significant synthetic challenge. nih.gov Transition-metal-catalyzed C-H activation, often guided by a directing group, has emerged as a powerful strategy to overcome this challenge. nih.gov

For this compound, the formyl group at the C3 position can act as a directing group. In palladium-catalyzed C-H arylation reactions with aryl iodides, the formyl group can direct the functionalization to the C4 position. nih.gov This process is thought to involve the formation of a six-membered palladacycle intermediate, which facilitates the selective activation of the C4-H bond. This method provides a direct route to C4-arylated indole-3-carbaldehydes, which are valuable synthetic intermediates. Other strategies have also been developed, such as using a removable pivaloyl directing group at the C3 position to achieve C4 and C5 arylation. researchgate.net

Table 4: Regioselective C-H Functionalization of the Indole Nucleus

| Position | Method | Directing Group | Catalyst/Reagent (Example) |

| C4 | Pd-Catalyzed C-H Arylation | C3-Carbaldehyde | Pd(OAc)₂, Aryl Iodide, Oxidant |

| C5 | Cu-Catalyzed C-H Arylation | C3-Pivaloyl | CuTC, Diaryliodonium Salt |

| C6 | Pd-Catalyzed C-H Arylation | N-P(O)tBu₂ | Pd(OAc)₂, Aryl Halide |

| C7 | Pd-Catalyzed C-H Functionalization | N-P(O)tBu₂ or N-Pivaloyl | Pd(OAc)₂, Various Partners |

Cascade and Tandem Reactions Utilizing the this compound Scaffold

Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly efficient for building molecular complexity. The this compound scaffold is well-suited for such processes due to its multiple reactive sites.

For example, the aldehyde group can undergo an initial reaction, such as a condensation with an active methylene compound, which is then followed by an intramolecular cyclization or annulation involving another part of the indole scaffold. Rhodium-catalyzed cascade reactions involving C-H activation have been developed for indole derivatives to construct highly fused polycyclic systems. researchgate.net Aldehyde-assisted oxidative annulation reactions between indolecarbaldehydes and alkynes can provide access to complex structures like cyclopenta[b]indolones. researchgate.net Another example involves a cascade deprotonation/intramolecular aldol (B89426) reaction sequence, which has been applied to related 2-mercaptoindole-3-carbaldehydes to synthesize thieno[2,3-b]indoles. rsc.org These complex transformations highlight the utility of the indole-3-carbaldehyde core in rapidly assembling intricate molecular architectures.

Spectroscopic and Advanced Characterization Techniques in Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde, the spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aldehyde proton, the aromatic protons on both the indole and phenyl rings, and the aliphatic protons of the ethyl group.

The aldehyde proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet at approximately 9.7-10.0 ppm. rsc.org The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10.0 ppm, due to hydrogen bonding and its acidic nature. iaps.org.in

The aromatic region (typically 7.0-8.5 ppm) will be complex, containing signals from the four protons on the indole's benzene (B151609) ring and the four protons of the para-substituted ethylphenyl ring. The protons on the ethylphenyl group are expected to appear as two distinct doublets (an AA'BB' system), characteristic of 1,4-disubstitution. The protons of the indole ring will show more complex splitting patterns (triplets and doublets) based on their coupling with neighboring protons. rsc.orgambeed.com

The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons (around 2.7 ppm) and a triplet for the methyl (-CH₃) protons (around 1.2 ppm), with a coupling constant (J) of approximately 7.5 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data extrapolated from known values for 2-phenyl-1H-indole-3-carbaldehyde and related structures. rsc.orgiaps.org.in

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | >10.0 | br s (broad singlet) |

| Aldehyde CHO | 9.7 - 10.0 | s (singlet) |

| Indole H-4, H-7 | 7.8 - 8.5 | m (multiplet) |

| Indole H-5, H-6 | 7.2 - 7.5 | m (multiplet) |

| Phenyl H-2', H-6' | ~7.6 | d (doublet) |

| Phenyl H-3', H-5' | ~7.4 | d (doublet) |

| Ethyl -CH₂- | ~2.7 | q (quartet) |

| Ethyl -CH₃ | ~1.2 | t (triplet) |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound is expected to show 17 signals, corresponding to its 17 carbon atoms.

The most downfield signal will be that of the aldehyde carbonyl carbon (C=O), typically found in the range of 184-187 ppm. rsc.org The aromatic carbons of the indole and phenyl rings will resonate between 110 and 152 ppm. The carbon atoms directly attached to the nitrogen (C-2 and C-7a) and the carbon bearing the phenyl group (C-2) are generally found at the lower field end of this region. rsc.orgiaps.org.in The aliphatic carbons of the ethyl group will appear at much higher field, with the -CH₂- carbon around 29 ppm and the -CH₃- carbon around 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data extrapolated from known values for derivatives of 2-phenyl-1H-indole-3-carbaldehyde. rsc.orgiaps.org.in

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 184 - 187 |

| Indole C-2 | 150 - 152 |

| Indole C-3a, C-7a | 136 - 138 |

| Phenyl C-1', C-4' | 130 - 145 |

| Aromatic C-H | 111 - 130 |

| Indole C-3 | ~116 |

| Ethyl -CH₂- | ~29 |

| Ethyl -CH₃ | ~15 |

Two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the spatial arrangement of atoms, i.e., the molecule's conformation. A NOESY experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.

For this compound, a key conformational feature is the relative orientation of the ethylphenyl ring at the C-2 position and the carbaldehyde group at the C-3 position. These groups can be arranged syn or anti to each other with respect to the C2-C3 bond. NOESY can help distinguish between these possibilities by observing cross-peaks between the aldehyde proton and the ortho-protons of the ethylphenyl ring. The presence of such a cross-peak would indicate a conformation where these groups are spatially proximate. However, for some flexible molecules, observing such cross-peaks can be challenging, and other 2D techniques like ¹H-¹⁵N HMBC might be needed to probe conformational heterogeneity.

Nitrogen NMR, particularly ¹⁵N NMR, is a highly effective method for investigating the electronic structure and dynamic processes involving nitrogen atoms, such as tautomerism. nih.gov The ¹⁵N nucleus has a spin of ½, which results in sharper signals compared to the quadrupolar ¹⁴N nucleus. nih.gov

In substituted indoles, prototropic tautomerism can occur, although the 1H-indole form is overwhelmingly dominant under normal conditions. ¹⁵N NMR is exceptionally sensitive to the hybridization and chemical environment of the nitrogen atom. A significant change in the ¹⁵N chemical shift would be observed if a tautomeric equilibrium were present, as the nitrogen environment would shift from a pyrrole-like (sp²) to an imine-like (sp²) or amine-like (sp³) state in different tautomers. rsc.org For this compound, the ¹⁵N chemical shift would confirm the dominance of the expected 1H-indole tautomer. Isotopic labeling with ¹⁵N is often required to obtain spectra in a reasonable time due to the low natural abundance of the isotope. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

The IR spectrum of this compound is expected to show several key absorption bands. A sharp, strong band around 1620-1660 cm⁻¹ corresponds to the C=O stretching vibration of the conjugated aldehyde. iaps.org.inambeed.com The N-H stretching vibration of the indole ring typically appears as a single, relatively sharp peak in the region of 3140-3350 cm⁻¹. iaps.org.inambeed.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. ambeed.com

Table 3: Characteristic IR Absorption Bands for this compound Data based on values for 2-phenyl-1H-indole-3-carbaldehyde. iaps.org.inambeed.com

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Indole NH | 3140 - 3350 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Ethyl C-H | 2850 - 3000 |

| C=O Stretch | Aldehyde | 1620 - 1660 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (molecular formula C₁₇H₁₅NO), the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would be observed at an m/z value corresponding to its calculated exact mass (249.1154).

The fragmentation pattern provides a fingerprint that can help confirm the structure. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of the formyl radical (•CHO): This would result in a significant fragment ion at [M - 29]⁺.

Loss of a hydrogen atom: Leading to a stable [M - 1]⁺ ion.

Loss of the ethyl group (•C₂H₅): Cleavage of the ethyl group from the phenyl ring would produce a fragment at [M - 29]⁺.

Cleavage of the C-C bond between the indole and phenyl rings: This would generate ions corresponding to the indole-3-carbaldehyde moiety and the ethylphenyl cation.

Analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's structure and molecular formula. iaps.org.inpharmacophorejournal.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of the absorption bands provide valuable information about the molecule's conjugated system.

For indole-based compounds, the UV-Vis spectrum is dominated by π-π* transitions within the aromatic indole ring system. The parent compound, 1H-indole-3-carbaldehyde, exhibits an absorption maximum (λmax) in the ultraviolet region. For instance, studies have reported the λmax for 1H-indole-3-carbaldehyde to be around 296 nm. unifi.it This absorption is characteristic of the conjugated system formed by the indole nucleus and the formyl group at the C3 position.

In the case of This compound , the introduction of a 4-ethylphenyl group at the C2 position is expected to significantly influence the electronic absorption spectrum. The phenyl ring introduces further conjugation, extending the π-system of the molecule. This extension of conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted indole-3-carbaldehyde. The ethyl substituent on the phenyl ring is an auxochrome and is likely to have a minor secondary effect on the absorption bands through its electron-donating inductive effect.

The resulting spectrum for this compound would be anticipated to show complex absorption bands, likely with a principal maximum shifted to a wavelength longer than 300 nm due to the extended delocalization across the 2-aryl substituent. The exact position and intensity of these bands are also sensitive to the solvent environment, as solvent polarity can stabilize the ground and excited states to different extents.

Table 1: Representative UV-Vis Absorption Data for Indole-3-carbaldehyde Derivatives

| Compound Name | λmax (nm) | Solvent |

| 1H-Indole-3-carbaldehyde | 296 | Not Specified unifi.it |

| Protonated Indole-3-carbaldehyde Schiff base | 330 | Not Specified unifi.it |

| Indole-3-carbaldehyde azine | 415 | Acidic Solution unifi.it |

This table presents data for related compounds to illustrate the electronic absorption characteristics of the indole-3-carbaldehyde chromophore.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and its packing in the solid state.

While a crystal structure for This compound is not available in the reviewed literature, analysis of the crystal structures of related compounds, such as 1H-indole-3-carbaldehyde, provides a strong basis for predicting its key structural features. nih.govnajah.edu

The crystal structure of 1H-indole-3-carbaldehyde reveals that the indole ring system, composed of the fused benzene and pyrrole (B145914) rings, is nearly planar. nih.gov In the solid state, molecules of 1H-indole-3-carbaldehyde are linked by intermolecular N-H···O hydrogen bonds, where the indole N-H group acts as a hydrogen bond donor and the oxygen atom of the carbaldehyde group of an adjacent molecule serves as the acceptor. nih.govnajah.edu This interaction typically leads to the formation of one-dimensional chains or more complex networks. nih.gov

For This compound , several key structural aspects can be anticipated:

Molecular Conformation : The indole core is expected to be largely planar. A significant structural parameter will be the dihedral angle between the plane of the indole ring and the plane of the 2-(4-ethylphenyl) substituent. Steric hindrance between the two rings will likely force a twisted conformation, preventing full coplanarity. This twist angle is a critical feature influencing the extent of electronic conjugation between the two aromatic systems. In related structures with bulky substituents, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, the dihedral angle between the indole and phenyl rings is reported to be 76.24 (7)°. nih.gov A similar significant twist would be expected here.

Intermolecular Interactions : The presence of the N-H group and the carbonyl oxygen will allow for the formation of strong N-H···O hydrogen bonds, similar to the parent compound, which will likely be a dominant feature in the crystal packing.

Crystal Packing : In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a crucial role in stabilizing the crystal lattice. The bulky 2-(4-ethylphenyl) group will influence how the molecules pack, potentially leading to more complex three-dimensional arrangements compared to the simpler 1H-indole-3-carbaldehyde.

Table 2: Crystallographic Data for 1H-Indole-3-carbaldehyde

| Parameter | Value |

| Chemical Formula | C₉H₇NO nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | Pca2₁ wikipedia.org |

| a (Å) | 14.0758 (9) nih.gov |

| b (Å) | 5.8059 (4) nih.gov |

| c (Å) | 8.6909 (5) nih.gov |

| Volume (ų) | 710.24 (8) nih.gov |

| Z | 4 nih.gov |

| Dihedral Angle (Benzene-Pyrrole) | 3.98 (12)° nih.gov |

This data for the parent indole provides a reference for the fundamental geometry and packing motifs expected in its derivatives.

Computational and Theoretical Investigations of 2 4 Ethylphenyl 1h Indole 3 Carbaldehyde Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of molecular systems. For indole (B1671886) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets, provide valuable insights into their geometric and electronic characteristics. niscpr.res.in These theoretical studies are crucial for understanding the structure-activity relationships that govern the biological functions of these compounds.

Energy Gap Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For indole-3-carbaldehyde derivatives, this energy gap can be computationally determined to predict their charge transfer capabilities and potential for nonlinear optical (NLO) applications. nih.govresearchgate.net The distribution of electron density in the HOMO and LUMO orbitals reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Salicylaldehyde (B1680747) Derivative 1 | -6.123 | -1.961 | 4.162 |

| Salicylaldehyde Derivative 2 | -6.134 | -1.955 | 4.179 |

| Salicylaldehyde Derivative 3 | -6.142 | -1.956 | 4.186 |

| Salicylaldehyde Derivative 4 | -6.111 | -1.960 | 4.151 |

| Salicylaldehyde Derivative 5 | -6.109 | -1.963 | 4.146 |

| Salicylaldehyde Derivative 6 | -6.101 | -1.968 | 4.133 |

This table presents data for related salicylaldehyde derivatives to illustrate typical computational results for similar molecular scaffolds, as direct data for 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde was not available in the search results. The energy gap is a crucial parameter for assessing the chemical reactivity and stability of molecules. nih.gov

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational tool used to assign and interpret vibrational spectra, such as those obtained from FT-IR and FT-Raman spectroscopy. nih.gov By calculating the potential energy distribution (PED), VEDA helps to associate specific vibrational modes with the corresponding stretching, bending, or torsional motions of the atoms in a molecule. nih.govresearchgate.net For indole-3-carbaldehyde and its derivatives, VEDA can be used to accurately assign the observed vibrational bands, providing a deeper understanding of the molecule's structural dynamics. researchgate.netmdpi.com

Conformational Analysis and Rotational Barriers via Theoretical Methods

Theoretical methods are instrumental in exploring the conformational landscape of flexible molecules like this compound. By performing geometry optimizations and calculating the potential energy surface, researchers can identify the most stable conformations and the energy barriers to rotation around key single bonds. mdpi.comnih.gov For example, in 1-(arylsulfonyl)indole derivatives, DFT calculations have been used to determine the rotational barriers around the S-N bond, which were found to be in the range of 2.5–5.5 kcal/mol. nih.govnih.gov Such studies are important for understanding how the molecule's shape can influence its interactions with biological targets.

Theoretical Mechanistic Studies of Reactions Involving Indole Carbaldehydes

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving indole carbaldehydes, theoretical studies can map out the reaction pathways, identify transition states, and calculate activation energies. A classic example is the Fischer indole synthesis, a fundamental reaction for preparing indoles. wikipedia.orgbyjus.comuwindsor.ca The mechanism involves the acid-catalyzed cyclization of an arylhydrazone. byjus.com Theoretical investigations can provide detailed insights into the electronic rearrangements that occur during key steps, such as the nih.govnih.gov-sigmatropic rearrangement. wikipedia.orguwindsor.ca

Molecular Modeling and Docking Investigations into Structural Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might bind to a biological macromolecule, typically a protein. ajchem-a.comresearchgate.net These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. researchgate.net For indole derivatives, docking studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a target protein. ajchem-a.comrsc.orgnih.gov For instance, new 3-ethyl-1H-indole derivatives have been evaluated as potential COX-2 inhibitors through molecular docking, with predicted binding affinities significantly higher than that of the reference drug meloxicam. ajchem-a.comresearchgate.net

| Compound | Docking Score (kcal/mol) |

|---|---|

| Compound IIa | -10.40 |

| Compound IIb | -11.35 |

| Compound IIc | -10.89 |

| Compound IId | -10.76 |

| Meloxicam (Reference) | -6.89 |

This table showcases the predicted binding affinities of newly synthesized 3-ethyl-1H-indole derivatives, highlighting their potential as selective COX-2 inhibitors compared to a known drug. ajchem-a.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Indole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole scaffolds, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic or other functional effects.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a set of indole derivatives with known activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This predictive capability is highly valuable in the drug discovery process, as it allows for the rational design of more potent and selective molecules.

The development of a QSAR model for indole scaffolds typically involves the following steps:

Data Set Selection: A series of indole derivatives with a common structural backbone and measured biological activity is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

For indole derivatives, QSAR studies have been successfully applied to explore their potential as antioxidant agents. mdpi.comresearchgate.net For instance, a 2D-QSAR model was developed for a series of 1H-3-indolyl derivatives to predict their antioxidant activity against the ABTS radical. mdpi.comresearchgate.net Such models can guide the synthesis of new derivatives with enhanced antioxidant properties. mdpi.comresearchgate.net

| QSAR Modeling Step | Description | Relevance to Indole Scaffolds |

| Data Set Selection | Compiling a series of indole derivatives with known biological activities. | Essential for building a predictive model for a specific therapeutic target. |

| Descriptor Calculation | Quantifying molecular properties (e.g., steric, electronic, hydrophobic). | Helps in identifying the key structural features responsible for activity. |

| Model Development | Using statistical methods to correlate descriptors with activity. | Creates a mathematical equation to predict the activity of new compounds. |

| Model Validation | Assessing the predictive accuracy and robustness of the model. | Ensures the reliability of the QSAR model for guiding drug design. |

Investigation of Spectroscopic Properties through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the spectroscopic properties of molecules like this compound. nih.govresearchgate.netresearchgate.net These methods allow for the calculation of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

Key spectroscopic properties that can be computationally investigated include:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. iitj.ac.in The calculated vibrational modes can be assigned to specific functional groups, aiding in the interpretation of experimental spectra. csic.es For instance, the characteristic C=O stretching frequency of the aldehyde group and the N-H stretching of the indole ring can be accurately predicted. csic.es

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net This provides information about the electronic transitions between molecular orbitals, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). researchgate.netresearchgate.net The energy of these transitions determines the color and photophysical properties of the compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. researchgate.netiitj.ac.inasrjetsjournal.org These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra and confirming the connectivity of atoms within the molecule. csic.esasrjetsjournal.org

Computational studies on indole derivatives have shown a good correlation between calculated and experimental spectroscopic data. nih.govresearchgate.net For example, DFT calculations have been used to analyze the vibrational spectra of 1H-indole-3-carbaldehyde, providing a detailed assignment of the observed IR and Raman bands. researchgate.net Similarly, TD-DFT calculations have been employed to understand the nature of electronic transitions in various indole derivatives. nih.govresearchgate.net

| Spectroscopic Property | Computational Method | Information Gained |

| Vibrational Frequencies (IR, Raman) | DFT | Assignment of functional groups, confirmation of molecular structure. iitj.ac.incsic.es |

| Electronic Transitions (UV-Vis) | TD-DFT | Understanding of electronic structure, color, and photophysical properties. researchgate.netresearchgate.net |

| NMR Chemical Shifts (1H, 13C) | GIAO | Assignment of NMR signals, confirmation of atomic connectivity. researchgate.netiitj.ac.inasrjetsjournal.org |

Nonlinear Optical (NLO) Properties and Related Theoretical Assessments

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and frequency conversion. arxiv.orgresearchgate.net Organic molecules with extended π-conjugated systems, such as indole derivatives, are promising candidates for NLO materials due to their large molecular hyperpolarizabilities. arxiv.orgresearchgate.net

Computational chemistry plays a crucial role in the design and evaluation of new NLO materials. semanticscholar.orgsonar.chbath.ac.uk DFT calculations can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govresearchgate.netarxiv.orgresearchgate.net A high β value is a key requirement for a material to exhibit significant NLO activity. arxiv.orgresearchgate.net

The theoretical assessment of the NLO properties of a molecule like this compound would involve:

Geometry Optimization: The molecular geometry is optimized using a suitable DFT functional and basis set.

Calculation of NLO Properties: The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated. semanticscholar.org

Analysis of Structure-Property Relationships: The relationship between the molecular structure and the calculated NLO properties is analyzed to understand the factors that enhance the NLO response.

For indole derivatives, the presence of electron-donating and electron-accepting groups connected through a π-conjugated system is known to enhance the NLO properties. arxiv.org In this compound, the indole ring can act as an electron donor, while the carbaldehyde group can act as an electron acceptor. The ethylphenyl group can further modulate the electronic properties of the molecule.

Computational studies on various indole derivatives have demonstrated their potential as NLO materials. nih.govresearchgate.netarxiv.orgresearchgate.net For instance, the NLO properties of Indole-7-carboxyldehyde have been investigated computationally, revealing a significant first-order hyperpolarizability value, suggesting its potential for NLO applications. arxiv.orgresearchgate.net The theoretical calculations provide a valuable screening tool to identify promising candidates for further experimental investigation. frontiersin.orgresearchgate.net

| NLO Property | Computational Parameter | Significance |

| Second-Order NLO Response | First-order hyperpolarizability (β) | A large β value is indicative of a strong NLO activity. arxiv.orgresearchgate.net |

| Linear Optical Response | Linear polarizability (α) | Describes the linear response of the molecule to an electric field. semanticscholar.org |

| Polarity | Dipole moment (μ) | Influences the molecular packing in the solid state and can affect the bulk NLO properties. semanticscholar.org |

Applications in Advanced Organic Synthesis and Materials Science

2-(4-ethylphenyl)-1H-indole-3-carbaldehyde as a Key Intermediate in Complex Molecule Synthesis

The true value of this compound in organic synthesis lies in its role as a key intermediate. The aldehyde functional group is a versatile handle that can be readily transformed into a wide array of other functionalities, serving as a stepping stone toward more elaborate molecular targets.

Research on the closely related 2-phenyl-1H-indole-3-carbaldehyde demonstrates that the aldehyde can be smoothly converted into oximes and nitriles. sigmaaldrich.comrsc.org For instance, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime, which can be further dehydrated to the carbonitrile derivative. sigmaaldrich.comrsc.org These transformations are fundamental in synthetic chemistry, as the oxime and nitrile groups are themselves precursors to amines, amides, and other nitrogen-containing heterocycles.

Furthermore, the indole (B1671886) nitrogen can be functionalized, adding another dimension to its synthetic utility. N-acylation with reagents like 3-chloro acetylchloride produces a key intermediate, 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde. derpharmachemica.com This intermediate can then undergo coupling with various aryl amines, effectively linking the indole core to other aromatic systems and building molecular complexity. derpharmachemica.com This step-wise functionalization of both the aldehyde and the indole nitrogen highlights the compound's role as a robust platform for constructing diverse and complex molecules. derpharmachemica.comekb.eg

Table 1: Key Transformations of the 2-Aryl-1H-indole-3-carbaldehyde Scaffold

| Starting Moiety | Reagent(s) | Resulting Functional Group | Reference(s) |

| Aldehyde (-CHO) | Hydroxylamine Hydrochloride | Oxime (-CH=NOH) | sigmaaldrich.comrsc.org |

| Oxime (-CH=NOH) | Dehydrating Agent (e.g., Cu(OAc)₂) | Nitrile / Cyano (-CN) | rsc.org |

| Indole N-H | 3-Chloro acetylchloride / Triethylamine (B128534) | N-Chloroacetyl | derpharmachemica.com |

| N-Chloroacetyl | Aryl Amines / K₂CO₃ | N-Arylaminylacetyl | derpharmachemica.com |

Precursor for Novel Heterocyclic Compounds

The aldehyde group of this compound is an excellent electrophile for condensation and cyclization reactions, making it a valuable precursor for the synthesis of a wide range of new heterocyclic compounds. ekb.egresearchgate.net These reactions often involve the formation of new carbon-nitrogen and carbon-carbon bonds, leading to fused or appended ring systems with potential biological activities.

One prominent example is the synthesis of indolyl-quinazolinones. nih.gov Through condensation with anthranilamide, the indole-3-carbaldehyde core can be used to construct the quinazolinone ring system. nih.gov Similarly, multicomponent reactions like the Biginelli reaction allow for the synthesis of pyrimidinones, where the indole carbaldehyde acts as the aldehyde component. sigmaaldrich.com

Other important heterocyclic systems derived from this precursor include:

Pyrazoles: Formed by condensation reactions with hydrazine (B178648) derivatives. sigmaaldrich.com

Azines: Dimerization occurs upon reaction with hydrazine, leading to the formation of a C=N-N=C bridge linking two indole units. nih.gov

Schiff Bases: Simple condensation with primary amines yields imines (or Schiff bases), which are themselves important compounds and ligands. researchgate.netresearchgate.net

Table 2: Synthesis of Novel Heterocycles from 2-Aryl-1H-indole-3-carbaldehyde

| Reagent | Resulting Heterocyclic System | Reaction Type | Reference(s) |

| Anthranilamide | Quinazolinone | Condensation / Cyclization | nih.gov |

| Ethyl Acetoacetate, Urea | Pyrimidinone | Biginelli Reaction | sigmaaldrich.com |

| Hydrazine Hydrate | Azine | Condensation / Dimerization | nih.gov |

| Primary Amines | Schiff Base (Imine) | Condensation | researchgate.netresearchgate.net |

| Amino Acids | Schiff Base | Condensation | researchgate.net |

Derivatization for Potential Applications in Advanced Materials

The inherent structure of this compound, featuring an extended π-conjugated system, makes its derivatives attractive candidates for applications in materials science. The indole nucleus fused with the aryl ring at the C2-position creates a planar, electron-rich scaffold whose electronic and photophysical properties can be fine-tuned through chemical derivatization.

While extensive research in this specific area is emerging, the core structure is analogous to many known organic functional materials. Potential applications could include:

Organic Dyes: Modifications of the substituents on the phenyl ring or the indole core could alter the molecule's absorption and emission spectra, leading to the development of novel dyes for various applications.

Non-Linear Optical (NLO) Materials: The donor-π-acceptor architecture, which can be achieved by introducing electron-donating or withdrawing groups, is a common design strategy for materials with NLO properties.

Organic Semiconductors: The planar, aromatic nature of the indole scaffold is conducive to π-π stacking, a critical feature for charge transport in organic electronic devices.

Derivatization of the aldehyde group, for example, through Knoevenagel condensation, can further extend the π-conjugation, which is a key strategy for red-shifting optical absorption and tuning electronic energy levels for materials applications. researchgate.net

Role as a Ligand in Coordination Chemistry

The this compound molecule is a highly effective precursor for designing ligands used in coordination chemistry. The most direct route involves the conversion of the aldehyde group into an imine through a condensation reaction with a primary amine, forming a Schiff base. researchgate.netsapub.orgnih.gov

These Schiff base derivatives are often excellent chelating agents. The imine nitrogen, along with other nearby donor atoms (such as the indole nitrogen or other functional groups introduced via the amine), can coordinate to a central metal ion to form stable metal complexes. researchgate.netnveo.org Studies have shown that Schiff bases derived from indole-3-carbaldehyde can form complexes with various transition metals, including Copper(II) and Iron(III). researchgate.netnveo.org

The coordination of the metal ion to the ligand can dramatically alter the electronic properties, steric profile, and reactivity of the organic scaffold. The ethylphenyl group at the C2-position would influence the steric and electronic environment of the resulting metal complex. These indole-based metal complexes are being investigated for their catalytic activity, unique magnetic properties, and potential as therapeutic agents. nih.govresearchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Methodologies

While classic methods for indole (B1671886) synthesis, such as the Fischer and Bischler-Möhlau syntheses, remain relevant, the future of synthesizing 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

Table 1: Plausible Synthetic Route for this compound

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Fischer Indole Synthesis | 4-Ethylphenylhydrazine, 1-Phenyl-1-propanone | Acid catalyst (e.g., polyphosphoric acid), heat | 2-(4-ethylphenyl)-1H-indole |

| 2 | Vilsmeier-Haack Reaction | 2-(4-ethylphenyl)-1H-indole | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | This compound |

Future research will likely focus on the use of microwave-assisted organic synthesis (MAOS) to accelerate these reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.

Exploration of Unconventional Reaction Pathways for Indole-3-carbaldehyde Derivatives

Beyond the optimization of existing methods, the exploration of unconventional reaction pathways is a key area of future research. These novel approaches often provide access to unique substitution patterns and functional group tolerance that are not achievable with traditional methods.

One such emerging area is the use of transition-metal-catalyzed cross-coupling reactions to construct the indole core. For example, palladium-catalyzed reactions, such as the Larock indole synthesis, could be adapted to synthesize 2-arylindoles. rsc.org Another promising avenue is the development of photocatalyzed reactions, which can proceed under mild conditions and offer unique reactivity. rsc.org The intramolecular photocyclization of carbonyls and tertiary amines has been shown to be a viable method for indole synthesis and could potentially be applied to generate derivatives of 2-(4-ethylphenyl)-1H-indole. rsc.org

Integration of Artificial Intelligence and Machine Learning in Indole Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. nih.govacs.org These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govacs.org

For a target molecule like this compound, AI algorithms could be employed to:

Retrosynthetic Analysis: Propose multiple synthetic pathways, ranking them based on predicted yield, cost of starting materials, and environmental impact.

Reaction Optimization: Predict the optimal solvent, catalyst, temperature, and reaction time to maximize the yield of each synthetic step.

Discovery of Novel Reactions: Identify new, previously unconsidered reaction pathways for the synthesis of the indole core.

This data-driven approach has the potential to significantly accelerate the discovery and development of new indole derivatives.

Advanced Computational Methodologies for Predictive Chemical Research

For the synthesis of this compound, computational studies could be used to:

Elucidate Reaction Mechanisms: Investigate the detailed step-by-step mechanism of reactions like the Fischer indole synthesis or Vilsmeier-Haack reaction to identify rate-determining steps and potential side reactions. nih.gov

Predict Regioselectivity: In cases where multiple isomers can be formed, computational models can predict the most likely product.

Catalyst Design: Design new catalysts with enhanced activity and selectivity for specific indole-forming reactions.

The synergy between computational prediction and experimental validation will be crucial for the future development of synthetic methodologies.

Expanding the Scope of Derivatization for Diverse Academic Pursuits

The aldehyde functionality at the C3 position of the indole ring in this compound is a versatile handle for a wide range of chemical transformations. Future research will undoubtedly focus on exploring the derivatization of this compound to generate libraries of novel molecules for various academic and potentially therapeutic applications.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated system |

| Oxidation | Oxidizing agent (e.g., KMnO₄) | Carboxylic acid |

| Reduction | Reducing agent (e.g., NaBH₄) | Alcohol |

| Schiff Base Formation | Primary amine | Imine |

These derivatization strategies open the door to the synthesis of a wide variety of compounds with potentially interesting biological activities or material properties. The exploration of these derivatives will be a significant area of future academic research, contributing to fields ranging from medicinal chemistry to materials science.

Q & A

What are the standard synthetic routes and characterization techniques for 2-(4-ethylphenyl)-1H-indole-3-carbaldehyde?

Basic Research Question

The synthesis typically involves multi-step reactions starting from indole derivatives. For example, 1H-indole-3-carbaldehyde intermediates can be functionalized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 4-ethylphenyl group. A common approach is refluxing indole-3-carbaldehyde with hydroxylamine in ethanol to form oxime intermediates, followed by substitution or cross-coupling reactions . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and infrared (IR) spectroscopy to identify aldehyde functional groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass .

What analytical techniques are recommended to determine the purity and structural integrity of this compound?

Basic Research Question

Purity assessment employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural validation combines NMR (e.g., coupling constants for substituent orientation) and X-ray crystallography for absolute configuration determination. For example, bond angles and lengths from single-crystal studies (e.g., C=O bond at ~1.22 Å and C–N bond at ~1.38 Å) are compared with computational models to confirm accuracy .

What safety precautions are advised during handling and storage?

Basic Research Question

While specific hazard data for this compound is limited, analogous indole derivatives require standard laboratory precautions:

- Use gloves, goggles, and lab coats to avoid dermal contact.

- Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent aldehyde oxidation.

- Dispose of waste via certified chemical disposal services to mitigate environmental risks .

How can X-ray crystallography and computational methods resolve the compound’s electronic and steric properties?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) provides precise bond parameters (e.g., torsion angles and dihedral angles) to map steric interactions. For instance, C(9)-N(1)-C(19) bond angles (~124.8°) and C(20)-C(21)-C(23) angles (~128.8°) highlight substituent effects . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) validate experimental geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) for reactivity analysis . SHELX software is widely used for structure refinement, despite limitations in handling twinned data compared to newer tools .

How should researchers address discrepancies between experimental and computational structural data?

Advanced Research Question

Discrepancies in bond lengths/angles (e.g., aldehyde C=O deviations >0.05 Å) may arise from crystal packing forces or solvent effects. Mitigation strategies include:

- Re-optimizing computational models with solvent correction (e.g., PCM or SMD).

- Repeating crystallography experiments at varying temperatures (e.g., 100 K vs. 298 K) to assess thermal motion .

- Cross-validating with spectroscopic data (e.g., NMR chemical shifts) to identify conformational flexibility .

What methodologies are used to evaluate the biological activity of this compound?

Advanced Research Question

In vitro assays are prioritized for initial screening:

- Antioxidant activity : DPPH radical scavenging assays quantify hydrogen-donating capacity.

- Antimicrobial activity : Broth microdilution tests determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Cellular assays : MTT or SRB assays assess cytotoxicity in cancer cell lines (e.g., IC₅₀ values).

Derivatization (e.g., oxime or acetamide formation) enhances bioavailability and target specificity .

How can structural modifications enhance functional studies of this compound?

Advanced Research Question

Functionalization strategies include:

- Electron-withdrawing groups (e.g., nitro or halogen at C5/C6) to modulate reactivity.

- Oxime formation : Enhances chelation potential for metal-binding studies.

- Heterocyclic fusion : Imidazo[1,2-a]pyridine derivatives improve pharmacokinetic properties .

Structure-activity relationships (SAR) are analyzed via comparative crystallography and docking simulations to identify pharmacophore motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.